Fenuron tca
Overview
Description
Fenuron TCA is an organic molecular entity . It is a derivative of fenuron and TCA . The IUPAC name for Fenuron TCA is 1,1-dimethyl-3-phenylurea - trichloroacetic acid (1:1) .
Molecular Structure Analysis
The molecular formula of Fenuron TCA is C11H13Cl3N2O3 . The structure of Fenuron TCA includes a 1,1-dimethyl-3-phenylurea compound with 2,2,2-trichloroacetic acid (1:1) .Scientific Research Applications
Herbicide Efficacy in Agriculture : Fenuron tca, combined with other chemicals like trichloroacetic acid (TCA), has shown effectiveness in agriculture, particularly in controlling weeds in rice cultivation. Studies demonstrate its synergistic effect when used with other herbicides (Hardcastle & Wilkinson, 1970).
Chemical and Molecular Properties : Detailed studies on fenuron's vibrational, molecular, and electronic characteristics reveal interesting structural and conformational properties. Such research aids in understanding its biological activity and potential for further applications (Haruna et al., 2019).
Environmental Cleanup and Detection : Techniques using imprinted polymers for the selective recognition and cleanup of fenuron from environmental samples have been developed. These methods are crucial for environmental monitoring and remediation (Tamayo et al., 2003).
Photocatalytic Degradation : Research on the photocatalytic degradation of fenuron, such as using bifunctional electrodes for enhanced degradation, is pivotal in addressing environmental pollution caused by herbicides (Barbari et al., 2018).
Controlled Release Formulations : Studies on organoclays for controlled release of fenuron highlight the potential of using such formulations in agriculture to reduce herbicide losses and environmental impact (Hermosín et al., 2001).
Hydrothermal Oxidation : Research into the hydrothermal oxidation of fenuron provides insights into the chemical processes involved in its degradation, which is vital for understanding its environmental impact (Aymonier et al., 2000).
Soil Interactions and Effects : Investigations into the relationships between fenuron and soil urease activity provide important information on how herbicides interact with soil ecosystems, impacting agricultural practices (Cervelli et al., 1976).
Safety And Hazards
properties
IUPAC Name |
dimethyl(phenylcarbamoyl)azanium;2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWSZOWLJIWERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenuron tca | |
CAS RN |
4482-55-7 | |
Record name | Fenuron TCA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4482-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenuron TCA [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.